molecular formula C13H13IN2O3S B4190579 3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B4190579
M. Wt: 404.23 g/mol
InChI Key: LHUTXTIDMCWFRW-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound with a complex structure that includes an iodine atom, a methoxy group, a pyridinylmethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the iodination of a suitable precursor. The methoxy group is introduced through a methylation reaction, and the pyridinylmethyl group is added via a nucleophilic substitution reaction. The final step involves the formation of the benzenesulfonamide moiety through a sulfonation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form a deiodinated derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 3-iodo-4-formyl-N-(4-pyridinylmethyl)benzenesulfonamide, while reduction of the iodine atom can produce 4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide.

Scientific Research Applications

3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
  • 3-iodo-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The position of the pyridinylmethyl group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUTXTIDMCWFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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